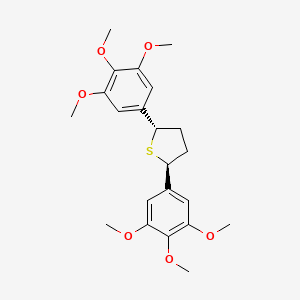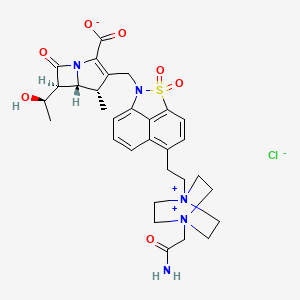![molecular formula C28H38O13 B1243915 1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid is a natural product found in Fusarium with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis from 6-methyl-5-hepten-2-one: A study by Hanzawa et al. (2012) explores the synthesis of related 3-hydroxy acids from 6-methyl-5-hepten-2-one, leading to compounds with a tetrahydropyran ring. This research is significant in understanding the chemical pathways and synthesis techniques for complex organic compounds including 1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid (Hanzawa et al., 2012).
Applications in Organic Synthesis
Biotechnological Production of Oxo- and Hydroxycarboxylic Acids
Aurich et al. (2012) discuss the biotechnological preparation of oxo- and hydroxycarboxylic acids, emphasizing their use as new building blocks in organic synthesis. This research is relevant for understanding the production and application of complex carboxylic acids in green chemistry (Aurich et al., 2012).
Esterifications in Organic Synthesis
Wang et al. (2012) have studied the esterification of primary alcohols in a water-containing solvent, which could have implications for the synthesis and modification of complex carboxylic acids like the one (Wang et al., 2012).
Structural and Chemical Characterization
Structural Analysis of Organic Salts
Jin et al. (2014) provide insights into the structure of organic salts formed from acidic compounds, which could inform the understanding of similar complex carboxylic acids (Jin et al., 2014).
Analysis of Novel Heterocyclic Derivatives
Talupur et al. (2021) delve into the synthesis and docking studies of novel carboxamides, demonstrating the potential for such compounds in various applications. This can be related to understanding the structure and potential applications of the complex carboxylic acid (Talupur et al., 2021).
Study on Quinolone Derivatives
Ukrainets et al. (2013) focus on the synthesis and biological activity of quinolone derivatives. The research methods and findings could be relevant to similar studies on complex carboxylic acids (Ukrainets et al., 2013).
Propriétés
Nom du produit |
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid |
|---|---|
Formule moléculaire |
C28H38O13 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C28H38O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(37)40-18)28(39,17-22(31)32)27(38)41-23(25(35)36)19(24(33)34)16-21(29)30/h6-7,9-10,13-14,18-20,23,39H,2-5,8,11-12,15-17H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/b7-6-,10-9-,14-13+ |
Clé InChI |
SCNKZRBYVALSHS-OXXZWVFOSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CC/C=C/C1CC(C(=O)O1)C(CC(=O)O)(C(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O |
SMILES canonique |
CCCCCC=CCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)O)(C(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O |
Synonymes |
CJ-15,183 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



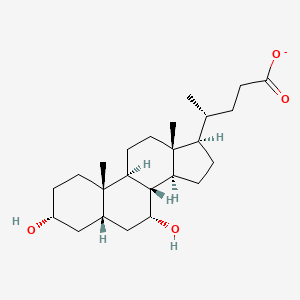


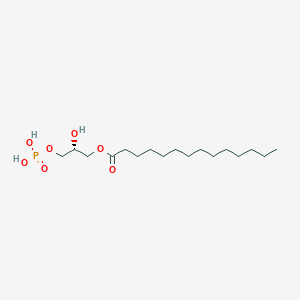
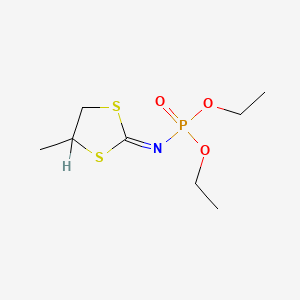
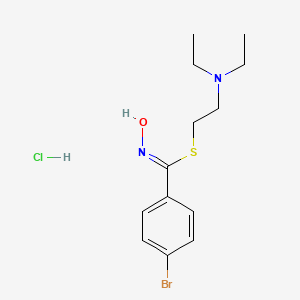
![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)
![7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1243845.png)


![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-5,6-dimethoxy-2H-indazole](/img/structure/B1243854.png)
